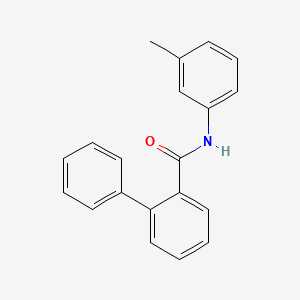

N-(3-methylphenyl)-2-biphenylcarboxamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c1-15-8-7-11-17(14-15)21-20(22)19-13-6-5-12-18(19)16-9-3-2-4-10-16/h2-14H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHZTOYWKTUZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Methylphenyl 2 Biphenylcarboxamide

Strategies for the Preparation of N-(3-methylphenyl)-2-biphenylcarboxamide

The construction of this compound can be approached through several established synthetic disconnections, primarily revolving around the formation of the biphenyl (B1667301) core and the subsequent or concurrent creation of the amide linkage.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of the target molecule involves the disconnection of the amide bond. This cleavage reveals two primary precursors: 2-biphenylcarboxylic acid and 3-methylaniline (m-toluidine).

Figure 1: Retrosynthetic Analysis of this compound

The synthesis of these precursors is well-documented. 3-Methylaniline is a commercially available reagent. The synthesis of 2-biphenylcarboxylic acid can be achieved through several methods, most notably via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, typically involving the reaction of a 2-halobenzoic acid derivative (e.g., 2-bromobenzoic acid or its ester) with phenylboronic acid in the presence of a palladium catalyst and a base.

The forward synthesis, therefore, primarily involves the formation of the amide bond between these two key precursors. The most common strategies include:

Acyl Chloride Formation Followed by Amination: 2-Biphenylcarboxylic acid can be converted to the more reactive 2-biphenylcarbonyl chloride using a variety of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the acyl chloride with 3-methylaniline, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to scavenge the HCl byproduct, yields the desired amide. nih.govresearchgate.net

Direct Amide Coupling: A more direct approach involves the use of coupling agents to facilitate the condensation of 2-biphenylcarboxylic acid and 3-methylaniline. A wide array of such reagents is available, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov Other potent coupling agents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

Optimization of Reaction Conditions and Yields

The synthesis of this compound can be influenced by steric hindrance. The ortho-substituent on the biphenyl ring can impede the approach of the amine to the carbonyl carbon, a phenomenon known as the "ortho-effect". researchgate.net This can lead to lower reaction rates and yields compared to sterically unencumbered systems.

Optimization of the reaction conditions is therefore crucial. For the acyl chloride route, the choice of solvent (e.g., dichloromethane, tetrahydrofuran, or toluene) and reaction temperature can impact the outcome. For direct coupling methods, the selection of the appropriate coupling agent and base is paramount. For instance, in cases of steric hindrance, more powerful coupling agents like HATU might be necessary.

Table 1: Representative Conditions for Amide Bond Formation

| Carboxylic Acid | Amine | Coupling Agent/Method | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | 3-Amino-N-ethylpiperidine | EDCI, HOBt | Dichloromethane | 61 | nih.gov |

| 4-Chlorobenzoic Acid | 3-(4-(4-Methylpiperazine-1-carbonyl)piperidin-1-yl)aniline | EDCI, HOBt | Dichloromethane | 61 | nih.gov |

Advanced Synthetic Approaches to Biphenyl Carboxamide Analogues

Beyond the classical methods, advanced synthetic strategies can offer improvements in efficiency, selectivity, and substrate scope for the preparation of biphenyl carboxamide analogues.

Catalyst Development and Mechanistic Insights

Modern catalysis offers milder and more efficient alternatives for amide bond formation. Boronic acid catalysis, for instance, has emerged as a powerful tool for the direct dehydrative coupling of carboxylic acids and amines. Catalysts such as (3,4,5-trifluorophenyl)boronic acid have been shown to be effective for a range of substrates. researchgate.netnih.govnih.gov Zirconium and other transition metal catalysts have also been developed for direct amidation reactions. nih.gov These catalytic methods often operate under milder conditions and can offer advantages in terms of atom economy and waste reduction compared to stoichiometric coupling agents.

For the synthesis of the biphenyl core itself, significant progress has been made in developing highly active palladium catalysts for Suzuki-Miyaura couplings, especially for sterically hindered substrates. The use of bulky, electron-rich phosphine (B1218219) ligands, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos), can significantly improve the yields of coupling reactions involving ortho-substituted aryl halides.

Stereoselective Synthesis of Chiral this compound Derivatives

The biphenyl scaffold in this compound is achiral. However, the introduction of substituents at the ortho positions of the biphenyl rings can lead to restricted rotation around the C-C single bond, resulting in atropisomerism and the existence of stable, separable enantiomers. While the target molecule itself is not chiral, the development of stereoselective methods for its analogues is an area of significant interest.

The catalytic asymmetric synthesis of N-C axially chiral compounds, including amides, is a challenging but rapidly developing field. Chiral palladium catalysts have been employed in enantioselective N-allylation and N-arylation reactions to construct N-C axially chiral anilides. However, direct catalytic asymmetric amidation to form such structures is less common. The synthesis of chiral derivatives of this compound would likely require an asymmetric Suzuki-Miyaura coupling to establish the chiral biphenyl core first, followed by amidation, or a resolution of a racemic mixture of a suitable chiral precursor.

Derivatization and Scaffold Modification Strategies

The this compound scaffold offers several sites for further chemical modification, allowing for the generation of a library of analogues for various applications.

Modification of the Biphenyl Rings: The phenyl rings of the biphenyl moiety are amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The directing effects of the existing substituents would guide the position of the incoming electrophile. Furthermore, palladium-catalyzed cross-coupling reactions could be employed if a halo-substituted derivative of the biphenyl core is used in the initial synthesis.

Modification of the N-Aryl Ring: The methyl-substituted phenyl ring can also undergo electrophilic substitution. The methyl group and the amide nitrogen will direct incoming electrophiles to the ortho and para positions.

Modification of the Amide Linkage: The N-H bond of the amide can be alkylated or acylated under appropriate basic conditions.

These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold of this compound, enabling the fine-tuning of its physical, chemical, and biological properties.

Chemical Modification of the Biphenyl Core

The biphenyl core of this compound offers several positions for chemical modification, allowing for the synthesis of a diverse range of derivatives. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce new functional groups onto the two phenyl rings. The position of these substitutions will be directed by the existing substituents: the carboxamide group and the other phenyl ring.

Substituent Effects on Synthetic Accessibility and Reaction Pathways

The presence of the methyl group on the aniline (B41778) ring and the biphenyl scaffold itself influences the synthetic accessibility and reaction pathways of this compound. The methyl group is an electron-donating group, which can affect the nucleophilicity of the aniline nitrogen during the amidation reaction.

Analytical Techniques for Structural Elucidation and Purity Assessment

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Characterization (NMR, FTIR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed structure of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region corresponding to the protons on the biphenyl and the methylphenyl rings. A distinct singlet would be observed for the methyl group protons, typically in the range of 2.3-2.4 ppm. The amide proton (N-H) would appear as a singlet, with its chemical shift being sensitive to the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display a number of signals corresponding to the different carbon environments in the molecule, including the carbonyl carbon of the amide group (typically around 165-170 ppm), the carbons of the two phenyl rings, and the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands would include:

A strong absorption band for the C=O stretching vibration of the amide group, typically in the region of 1650-1680 cm⁻¹.

An N-H stretching vibration band for the secondary amide, usually appearing in the range of 3200-3400 cm⁻¹.

C-H stretching vibrations for the aromatic and methyl groups.

C=C stretching vibrations characteristic of the aromatic rings.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (C₂₀H₁₇NO). The fragmentation pattern would likely show cleavage of the amide bond, providing further structural confirmation.

Below is a table summarizing the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (m, multiple signals), N-H proton (s, singlet), CH₃ protons (s, singlet, ~2.3-2.4 ppm) |

| ¹³C NMR | Carbonyl carbon (~165-170 ppm), Aromatic carbons (multiple signals), Methyl carbon |

| FTIR (cm⁻¹) | N-H stretch (~3200-3400), Aromatic C-H stretch (~3000-3100), Aliphatic C-H stretch (~2850-2960), C=O stretch (~1650-1680), Aromatic C=C stretch (~1450-1600) |

| Mass Spec (m/z) | Molecular Ion Peak [M]⁺ corresponding to the molecular weight of C₂₀H₁₇NO. |

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. By using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a single sharp peak under various detection wavelengths would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. This technique separates components of a mixture based on their boiling points and interactions with the stationary phase, with the mass spectrometer providing structural information for each separated component.

The following table outlines typical chromatographic methods for purity assessment.

| Technique | Method Details |

| HPLC | Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water; Detection: UV at a specific wavelength (e.g., 254 nm). A single peak indicates high purity. |

| GC-MS | Column: Capillary column with a non-polar stationary phase; Injector Temperature: Sufficient to volatilize the sample without degradation; Detection: Mass Spectrometry to identify the compound and any impurities. |

Computational Chemistry and in Silico Studies of N 3 Methylphenyl 2 Biphenylcarboxamide

Quantitative Structure-Activity Relationship (QSAR) Modeling of Biphenyl (B1667301) Carboxamides

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For the biphenyl carboxamide class, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects, such as analgesic and anti-inflammatory properties. medcraveonline.comwalshmedicalmedia.com

Predictive QSAR models for biphenyl carboxamides are typically developed using statistical techniques like Multiple Linear Regression (MLR). medcraveonline.com These models are built using a "training set" of molecules with known biological activities. For instance, in a study on biphenyl carboxamide analogues with anti-inflammatory activity, the biological data was quantified as the logarithmic value of the percent inhibition of carrageenan-induced rat paw edema (logBA). medcraveonline.com

The process involves calculating various molecular descriptors for each compound in the series and then using regression analysis to find the best correlation between these descriptors and the observed biological activity. A statistically significant model was developed for a series of twenty-five biphenyl carboxamide derivatives, which demonstrated a strong correlation between the selected descriptors and the anti-inflammatory effects. medcraveonline.com The resulting mathematical equation allows for the prediction of activity for new, unsynthesized compounds, thereby streamlining the design of novel molecules with potentially enhanced potency. medcraveonline.comwalshmedicalmedia.com

Table 1: Representative QSAR Model Equation for Biphenyl Carboxamides This table is an example based on published models for analogous compounds.

| Parameter | Description |

|---|---|

| Model Equation | logBA = -0.1158 (Descriptor 1) - 0.1158 (Descriptor 2) + 1.2762 medcraveonline.com |

| Statistical Metric (R²) | 0.800 medcraveonline.com |

| Interpretation | The model indicates that the biological activity (logBA) is negatively correlated with two specific molecular descriptors. The high R² value suggests that 80% of the variance in the biological activity of the training set can be explained by the model. medcraveonline.com |

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For biphenyl carboxamides, studies have shown that thermodynamic, electronic, and topological parameters are crucial in governing their biological activity. medcraveonline.comresearchgate.net Feature selection is the process of choosing the most relevant descriptors to include in the final QSAR model.

For N-(3-methylphenyl)-2-biphenylcarboxamide, specific descriptors would quantify its unique structural features:

Electronic Descriptors: These would capture the electronic environment of the molecule, such as the charge distribution around the polar carboxamide (-CONH-) group and the influence of the electron-donating methyl (-CH₃) group on the phenyl ring.

Thermodynamic Descriptors: Parameters like heat of formation and molecular energy provide insight into the stability of the molecule's conformation.

The presence of the biphenyl system contributes to the molecule's bulk and hydrophobicity, while the carboxamide linkage acts as a crucial hydrogen bond donor and acceptor. walshmedicalmedia.com The position of the methyl group at the meta-position of the N-phenyl ring also subtly influences the electronic properties and steric profile of the molecule, which is captured by these descriptors.

Table 2: Key Molecular Descriptors for this compound

| Descriptor Type | Specific Example | Relevance to this compound |

|---|---|---|

| Topological | Wiener Index | Represents the overall molecular size and branching, influenced by the two phenyl rings and the methyl substituent. |

| Electronic | Dipole Moment | Quantifies the polarity of the molecule, largely influenced by the polar carboxamide linker. |

| Steric/Shape | Molar Refractivity | Relates to the volume of the molecule and its polarizability, reflecting the bulky biphenyl and methylphenyl groups. |

| Thermodynamic | Heat of Formation | Indicates the energetic stability of the molecule's preferred three-dimensional conformation. |

For a QSAR model to be considered reliable and predictive, it must undergo rigorous validation. mdpi.com This process ensures that the model is not just a random correlation and can accurately predict the activity of new compounds. Key validation metrics include internal validation (e.g., leave-one-out cross-validation, yielding a q² or R²cv value) and external validation using a test set of compounds not included in the model's development (yielding a predicted R², or R²pred). medcraveonline.com A model is generally considered robust if these validation metrics meet certain statistical thresholds. researchgate.net

Crucially, a QSAR model is only reliable within its Applicability Domain (AD) . nih.govnih.gov The AD is a theoretical chemical space defined by the structures of the training set molecules. researchgate.net A prediction for a new compound, such as this compound, is considered reliable only if the compound falls within this domain. mdpi.com This ensures that the model is not used to extrapolate to structurally dissimilar molecules, for which its predictions may be inaccurate. researchgate.net Defining the AD is a critical requirement for regulatory acceptance of QSAR models, as outlined by the Organisation for Economic Co-operation and Development (OECD) principles. mdpi.comnih.gov

Table 3: Statistical Parameters for QSAR Model Validation This table presents typical validation metrics from a QSAR study on biphenyl carboxamide analogs.

| Parameter | Symbol | Value | Significance |

|---|---|---|---|

| Coefficient of Determination | R² | 0.800 | Indicates a good fit for the training set data. medcraveonline.com |

| Cross-validated R² (Leave-one-out) | q² or R²cv | 0.763 | Demonstrates the model's internal robustness and predictive ability. medcraveonline.com |

| Predicted R² for External Test Set | R²pred | 0.722 | Shows the model's ability to predict the activity of new compounds not used in model building. medcraveonline.com |

| F-test value | F | 34.00 | Indicates the statistical significance of the regression model. medcraveonline.com |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein receptor. nih.gov This method is essential for identifying putative targets for this compound and for understanding the specific molecular interactions that stabilize the ligand-protein complex.

The structural features of this compound suggest several potential biological targets. Biphenyl carboxamides are structurally related to well-known non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen. medcraveonline.comresearchgate.net The ortho-substituted carboxamide on the biphenyl scaffold is known to mimic the pharmacophore of cyclooxygenase-2 (COX-2) inhibitors. walshmedicalmedia.com Therefore, COX enzymes, particularly the inducible COX-2 isoform involved in inflammation, are primary putative targets.

Other computational studies on related biphenyl structures have suggested additional potential targets. For example, docking studies on biphenyl carboxylic acids have identified Matrix Metalloproteinase-3 (MMP-3) as a possible target. researchgate.net Furthermore, some biphenylamide derivatives have been investigated as inhibitors of Heat shock protein 90 (Hsp90), indicating another family of proteins that could potentially interact with this compound class. nih.gov

Table 4: Putative Biological Targets for this compound

| Putative Target | Protein Family | Rationale for Interaction |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Oxidase | Structural similarity to NSAIDs; ortho-carboxamide mimics known COX-2 inhibitor pharmacophores. medcraveonline.comwalshmedicalmedia.com |

| Matrix Metalloproteinases (MMPs) | Protease | Docking studies on related biphenyl structures show potential binding. researchgate.net |

| Heat shock protein 90 (Hsp90) | Chaperone | Other biphenylamide derivatives have shown inhibitory activity against Hsp90. nih.gov |

Once a putative target is identified, molecular docking can predict the binding pose of this compound within the protein's active site. The analysis of this pose reveals the key intermolecular interactions responsible for binding affinity. nih.gov For a target like COX-2, the binding mode would likely involve a combination of specific non-covalent interactions. biorxiv.org

The biphenyl core and the 3-methylphenyl group are predominantly hydrophobic and would likely form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues in the active site. researchgate.net The carboxamide linker is critical for forming directional hydrogen bonds; the amide nitrogen (-NH) can act as a hydrogen bond donor, while the carbonyl oxygen (-C=O) is a strong hydrogen bond acceptor. researchgate.net These interactions with polar or charged residues in the binding pocket are often essential for anchoring the ligand and ensuring binding specificity. The flexibility of the bond connecting the two phenyl rings allows the molecule to adopt a twisted conformation, which can be crucial for fitting into the three-dimensional space of the binding pocket. researchgate.net

Table 5: Predicted Intermolecular Interactions for this compound

| Interaction Type | Molecular Fragment Involved | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bonding | Carboxamide (-CONH-) group | Polar/charged residues (e.g., Arginine, Serine, Asparagine) aalto.fi |

| Hydrophobic Interactions | Biphenyl rings, methylphenyl ring | Nonpolar residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) biorxiv.org |

| π-π Stacking | Phenyl rings | Aromatic residues (e.g., Tyrosine, Tryptophan, Phenylalanine) |

| van der Waals Forces | Entire molecule | Various residues within the binding pocket |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Flurbiprofen |

| Rofecoxib |

| Valdecoxib |

| Diflunisal |

| Paracetamol (Acetaminophen) |

| 2-(anilino)-1-(4-phenylphenyl)ethanone |

| N-(3-methylphenyl)benzamide |

| N-(3-chlorophenyl)-benzamide |

| 3-N-(Methylamino)-4-nitrobenzonitrile |

| 4-Amino-3-(methylamino)benzonitrile |

| 3,4,5-trimethoxybenzoylchloride |

| 2-amino-1-methylbenzimidazole |

| 3',6-dimethoxy-N-(4-(6-((1-methylpiperidin-4-yl)oxy)pyridin-3-yl)phenyl)-[1,1'-biphenyl]-3-carboxamide |

| N-[(4-sulfamoylphenyl)methyl][1,1'-biphenyl]-4-carboxamide |

| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide |

| Stearic acid |

| 3,5-bis(trifluoromethyl)benzylamine |

| 3-methoxy-2-(4-morpholinophenyl)-4H-chromen-4-one |

| 5-Flurouracil |

| NVP-CGM097 |

| SAR405838 |

| Venetoclax |

| Sonrotoclax |

| Apabetalone |

| Moliresib |

| Tolinapant |

Conformational Dynamics of this compound within Binding Sites (e.g., Molecular Dynamics Simulations)

Molecular dynamics (MD) simulations are powerful computational methods used to understand the dynamic behavior of a ligand within a protein's binding site over time. nih.govmdpi.com For a molecule like this compound, MD simulations can reveal how its flexible biphenyl ring system and rotatable amide bond adapt to the specific topology and chemical environment of a binding pocket. nih.gov Such simulations provide critical insights into the stability of binding poses predicted by molecular docking and highlight key intermolecular interactions that are sustained or transient during the simulation.

The primary outputs of an MD simulation include the trajectory of the molecule, which can be analyzed to determine conformational stability and flexibility. Key metrics evaluated include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the ligand's backbone atoms from their initial docked position over time. A stable, low RMSD value suggests the ligand maintains a consistent binding mode. For biphenyl derivatives, slight fluctuations might be observed due to the rotation around the central C-C bond. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues. For this compound, higher RMSF values in the phenyl rings would indicate greater rotational freedom within the binding site. nih.gov

MD simulations can also elucidate the role of the solvent and the dynamic nature of hydrogen bonds and hydrophobic interactions between the ligand and protein residues. For instance, simulations could show the biphenyl moiety of the compound adjusting its dihedral angle to optimize packing against hydrophobic residues in a binding pocket. researchgate.net

| Parameter | Value/Observation | Significance |

|---|---|---|

| Simulation Time | 100 ns | Provides a sufficient timescale to assess the stability of the binding pose. nih.gov |

| Ligand RMSD | 1.5 ± 0.3 Å | Indicates a stable binding mode with minor fluctuations within the active site. |

| Protein RMSF (Binding Site Residues) | Low (<1.0 Å) | Suggests the binding of the ligand does not induce significant disruptive changes to the protein's binding pocket. |

| Key Interactions | Sustained H-bond (Amide N-H to Asp251); Stable hydrophobic packing (Biphenyl rings with Leu30) | Identifies the specific amino acids crucial for anchoring the ligand in the binding site. mdpi.comnih.gov |

Virtual Screening and Computational Library Design

Virtual screening (VS) and computational library design are foundational components of modern drug discovery, enabling the rapid, in silico evaluation of large chemical databases to identify promising lead compounds. mdpi.commdpi.com These techniques are particularly valuable for scaffolds like biphenyl carboxamide, which serve as "privileged structures" known to bind to various biological targets. nih.gov

High-Throughput Virtual Screening Methodologies for this compound Analogues

High-Throughput Virtual Screening (HTVS) leverages computational power to screen vast libraries containing millions of compounds against a biological target, a process that is significantly faster and more cost-effective than experimental high-throughput screening. mdpi.com To discover novel analogues of this compound, two primary HTVS strategies can be employed.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS, or molecular docking, can be used. nih.govmdpi.com In this approach, a library of compounds is docked into the target's binding site, and each compound is scored based on its predicted binding affinity and the quality of its interactions. This method can identify novel scaffolds that are sterically and electronically complementary to the binding site, as well as analogues that build upon the core structure of this compound.

Ligand-Based Virtual Screening (LBVS): If the target structure is unknown, LBVS methods can be used. mdpi.commdpi.com These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model can be generated from the key chemical features of this compound (e.g., aromatic rings, hydrogen bond donor/acceptor). This model is then used as a 3D query to search databases for molecules that match the defined features. mdpi.com

Shape-Based Similarity: This method uses the 3D shape of the known active compound as a template to find other molecules in a database that have a similar shape and volume. mdpi.com

Rational Design of Targeted Chemical Libraries Based on Biphenyl Carboxamide Scaffold

Rational library design aims to create a focused collection of new compounds that are specifically tailored to interact with a particular target or family of targets. uniroma1.it The biphenyl carboxamide scaffold, present in this compound, is an excellent starting point for such design due to its synthetic tractability and proven biological relevance. nih.govnih.gov

The design process involves computationally exploring modifications at various positions on the scaffold to enhance potency, selectivity, or other drug-like properties. For this compound, this could involve:

Core Scaffold Modification: Replacing one of the phenyl rings with a different aromatic system (e.g., a pyridine (B92270) or thiophene) to explore new interactions.

Substituent Variation: Systematically altering the substituents on both phenyl rings. For example, moving the methyl group on the aniline (B41778) ring to the ortho or para position or introducing different functional groups (e.g., halogens, methoxy (B1213986) groups) to probe their effect on binding affinity. nih.gov

Linker Modification: While maintaining the core amide, the biphenyl linkage could be altered, for instance, by introducing an ether linkage to create a biphenyl ether carboxamide, which allows for different conformational possibilities. nih.gov

These computationally designed analogues are then prioritized for synthesis and experimental testing based on their predicted binding scores and other calculated properties.

| Compound ID | R1 (on Biphenyl Ring) | R2 (on Aniline Ring) | Design Rationale |

|---|---|---|---|

| Analogue-01 | H | 4-CH₃ | Probe effect of methyl group position. |

| Analogue-02 | 4'-F | 3-CH₃ | Introduce a halogen for potential new interactions. |

| Analogue-03 | H | 3-CF₃ | Add a strong electron-withdrawing group. |

| Analogue-04 | 4'-OCH₃ | 3-CH₃ | Introduce a hydrogen bond acceptor. |

Theoretical Conformational Analysis and Energy Landscapes of this compound

Theoretical conformational analysis investigates the intrinsic geometric preferences and energy profiles of a molecule in the absence of a receptor. For this compound, this involves calculating the potential energy surface as a function of rotation around its key single bonds.

Key conformational features include:

Amide Bond Conformation: The amide group (–NHCO–) is generally planar. In related structures like N-(3-Methylphenyl)benzamide, the N-H and C=O bonds are oriented trans to each other. researchgate.net This conformation is typically more stable than the cis arrangement.

The energy landscape reveals the relative energies of different conformers. For this compound, analysis would likely show that planar conformations are energetically unfavorable due to steric clashes. The global minimum energy conformation would feature a significant twist between both phenyl rings and the central amide plane. researchgate.net

| Parameter | Predicted Value/State | Reference/Basis |

|---|---|---|

| Amide Bond (C-N) Geometry | trans | Crystal structure of N-(3-Methylphenyl)benzamide. researchgate.net |

| Dihedral Angle (Biphenyl Ring 1 vs. Amide Plane) | ~25° | Crystal structure of N-(3-Methylphenyl)benzamide. researchgate.net |

| Dihedral Angle (Aniline Ring vs. Amide Plane) | ~50-60° | Crystal structure of N-(3-Methylphenyl)benzamide. researchgate.net |

| Dihedral Angle (Biphenyl Ring 1 vs. Biphenyl Ring 2) | ~40-50° | Computational studies on substituted biphenyls. nih.gov |

Pharmacological Mechanisms and Target Validation in Vitro Focus for N 3 Methylphenyl 2 Biphenylcarboxamide

Characterization of Specific Biological Targets and Their Interactions

There is no publicly available information detailing the interaction of N-(3-methylphenyl)-2-biphenylcarboxamide with any specific biological targets.

Elucidation of Receptor Subfamily Interactions (e.g., Opioid, Sigma, Cannabinoid, GABAAR, AMPA)

A thorough search of scientific literature did not yield any studies on the binding affinity or functional modulation of this compound at opioid, sigma, cannabinoid, GABAA, or AMPA receptors. Consequently, its profile as an agonist, antagonist, or allosteric modulator at these sites is unknown.

Table 1: Receptor Interaction Data for this compound

| Receptor Subfamily | Binding Affinity (Ki, IC50) | Functional Activity (EC50, Imax) | Source |

|---|---|---|---|

| Opioid | No data available | No data available | N/A |

| Sigma | No data available | No data available | N/A |

| Cannabinoid | No data available | No data available | N/A |

| GABAAR | No data available | No data available | N/A |

Detailed Analysis of Enzyme Class Inhibition (e.g., Phosphodiesterases, Carbonic Anhydrases, Cyclooxygenases)

There are no published reports on the inhibitory activity of this compound against common enzyme classes such as phosphodiesterases, carbonic anhydrases, or cyclooxygenases. Therefore, its potential as an inhibitor for any of these enzymes has not been characterized.

Table 2: Enzyme Inhibition Data for this compound

| Enzyme Class | IC50/Ki | Selectivity | Source |

|---|---|---|---|

| Phosphodiesterases | No data available | No data available | N/A |

| Carbonic Anhydrases | No data available | No data available | N/A |

Investigation of Downstream Signaling Pathways

Consistent with the lack of primary target identification, there is no information regarding the downstream signaling effects of this compound.

Analysis of Cellular Responses to this compound Treatment

No studies have been published that describe the cellular responses, such as changes in second messenger levels (e.g., cAMP, Ca2+), membrane potential, or other cellular endpoints, following treatment with this compound.

Gene and Protein Expression Profiling

There are no available data from gene or protein expression profiling studies (e.g., microarray, RNA-seq, proteomics) in response to exposure to this compound. Such studies would typically be conducted after identifying a primary biological target or a specific phenotypic effect.

Phenotypic Screening and Target Deconvolution

No phenotypic screening campaigns have been reported in the public domain that include this compound. Consequently, there have been no subsequent target deconvolution efforts to identify its mechanism of action based on a phenotypic response.

Advanced Research Applications and Future Directions for N 3 Methylphenyl 2 Biphenylcarboxamide

Development of Chemical Biology Tools and Probes

To fully understand the therapeutic potential and mechanism of action of N-(3-methylphenyl)-2-biphenylcarboxamide, it is essential to develop specialized chemical tools. nih.gov These probes are engineered to interact with and report on the compound's biological targets within complex cellular environments, enabling detailed studies of its interactions and effects. nih.gov

Design and Synthesis of Labeled Ligands for Target Validation

The identification and validation of a drug's molecular target are foundational to modern drug discovery. The synthesis of labeled ligands, where a tag is incorporated into the molecule, is a primary strategy for achieving this. For this compound, this would involve derivatizing the core structure with a reporter group, such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a radioactive isotope for imaging and quantification.

The design process for such a probe must carefully consider the point of attachment to ensure that the compound's binding affinity and selectivity for its target are not compromised. Potential synthetic strategies could involve:

Functionalization of the Biphenyl (B1667301) Rings: Introducing a reactive handle, such as an amino or carboxyl group, onto one of the phenyl rings via standard organic chemistry reactions. This handle can then be used to couple the desired label. Suzuki coupling reactions, commonly used for synthesizing biphenyl derivatives, allow for the incorporation of functionalized phenylboronic acids from the outset. nih.govajgreenchem.com

Modification of the Amide Linker: While generally less desirable as it is often crucial for binding, the amide nitrogen or adjacent positions could be sites for modification if structure-activity relationship (SAR) data indicate tolerance for substitution in this region.

Once synthesized, these labeled ligands are instrumental in target validation. For instance, a fluorescently labeled version of this compound could be used in cellular imaging to visualize its subcellular localization and potential co-localization with known protein markers. nih.gov

| Probe Type | Label | Potential Application | Synthetic Consideration |

| Fluorescent Probe | Fluorescein, Rhodamine, BODIPY | Cellular imaging, Fluorescence Polarization assays | Attach label at a position distal to key binding motifs. |

| Affinity Probe | Biotin | Target pull-down, Affinity proteomics | Incorporate a linker to minimize steric hindrance from streptavidin. |

| Radiotracer | 3H, 14C, 18F | PET imaging, Quantitative binding assays | Requires specialized facilities for radiosynthesis and handling. |

Application in Affinity Proteomics and Interactome Mapping

Affinity proteomics is a powerful technique used to identify the full spectrum of proteins that interact with a small molecule. By immobilizing a derivatized version of this compound on a solid support (e.g., agarose (B213101) beads), it can be used as "bait" to capture its binding partners from a cell lysate. nih.gov

The general workflow for such an experiment would be:

Probe Synthesis: A biotinylated version of this compound is synthesized.

Immobilization: The biotinylated probe is bound to streptavidin-coated beads.

Incubation: The beads are incubated with a protein extract from cells or tissues of interest.

Pull-down: The beads, along with the probe and any bound proteins, are isolated from the lysate.

Elution and Identification: The bound proteins are released from the probe and identified using mass spectrometry.

This approach can provide an unbiased, comprehensive map of the compound's interactome, potentially revealing novel targets and off-targets. nih.gov Such information is critical for understanding both the therapeutic effects and potential side effects of the molecule, guiding future optimization efforts.

Scaffold Exploration and Drug Design Principles

The this compound structure is not an endpoint but rather a starting point for further chemical exploration. Modern drug design principles are being applied to this scaffold to enhance potency, selectivity, and drug-like properties, or to generate novel intellectual property. researchgate.netniper.gov.in

Bioisosteric Replacements and Scaffold Hopping Based on Biphenyl Carboxamide

Bioisosteric replacement and scaffold hopping are key strategies in lead optimization. researchgate.net These techniques involve replacing a part of the molecule with a structurally different but functionally similar group (a bioisostere) or replacing the entire core scaffold to explore new chemical space. researchgate.netniper.gov.in

For the biphenyl carboxamide core, several modifications could be envisioned:

Ring Replacements: One of the phenyl rings could be replaced with a heterocycle, such as a pyridine (B92270), pyrazine, or thiazole. nih.gov This can alter the compound's hydrogen bonding capacity, polarity, and metabolic stability. For example, research on Hsp90 inhibitors showed that introducing a nitrogen atom into the biphenyl ring system significantly impacted anti-proliferative activity. nih.gov

Amide Bioisosteres: The central carboxamide linker is crucial for the structural integrity of many biphenyl carboxamides. However, it can be susceptible to hydrolysis by metabolic enzymes. Replacing it with a more stable bioisostere, such as a triazole or an oxadiazole, could improve the compound's pharmacokinetic profile. nih.gov

Scaffold Hopping: This more drastic approach involves replacing the entire biphenyl carboxamide framework with a topologically similar but structurally novel core. niper.gov.in The goal is to retain the key pharmacophoric features—the spatial arrangement of aromatic rings and hydrogen bond donors/acceptors—while improving properties like solubility or synthetic accessibility. This strategy has been successfully used to develop novel kinase inhibitors and other therapeutics. niper.gov.in

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Phenyl Ring | Pyridine, Thiophene, Thiazole | Modulate electronics, improve solubility, introduce new interaction points. nih.govniper.gov.in |

| Carboxamide (-CONH-) | Reverse Amide, Triazole, Tetrazole | Enhance metabolic stability, alter H-bonding pattern. |

| Methyl Group (-CH3) | Chlorine (-Cl), Trifluoromethyl (-CF3) | Modify lipophilicity, block metabolic sites, introduce halogen bonding. |

Integration of Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-based drug discovery (FBDD) is a powerful method for identifying new lead compounds. nih.gov It begins by screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly but efficiently to a biological target. nih.govyoutube.com These hits then serve as starting points for building more potent, drug-like molecules.

The this compound scaffold can be integrated into an FBDD campaign in two main ways:

Fragment Growth: A hypothetical FBDD screen might identify a small fragment that binds to a target of interest. If this fragment corresponds to a portion of the this compound structure (e.g., m-toluidine (B57737) or a biphenyl fragment), chemists could use a "fragment growth" strategy, systematically adding chemical moieties to recreate and optimize the full biphenyl carboxamide structure to enhance binding affinity. nih.gov

Fragment Linking/Merging: If two different fragments are found to bind in adjacent pockets of a target protein, they can be linked together. youtube.com The biphenyl carboxamide core could serve as an effective and synthetically tractable linker to connect two such pharmacophoric fragments, leading to a high-affinity ligand.

FBDD offers the advantage of more efficiently exploring chemical space and often produces lead compounds with superior physicochemical properties compared to traditional high-throughput screening. youtube.com

Advanced In Vitro Model Systems for Comprehensive Biological Evaluation

To accurately predict the clinical potential of this compound and its analogs, it is crucial to move beyond simple biochemical assays. Advanced in vitro models that more closely mimic human physiology are increasingly being used for comprehensive biological evaluation.

Based on the known activities of related biphenyl carboxamide compounds, which include inhibition of protein kinases like PKMYT1 and modulation of ion channels like TRPV1, relevant advanced models would include: nih.govnih.gov

Genetically Defined Cell Lines: For targeted therapies, compounds would be tested against panels of cancer cell lines with specific genetic backgrounds. For example, if this compound were found to inhibit PKMYT1, it would be evaluated for its ability to suppress the proliferation of breast cancer cell lines that have CCNE1 amplification, a known synthetic lethal partner of PKMYT1. nih.gov

High-Content Imaging and Phenotypic Screening: Instead of measuring a single endpoint, high-content imaging platforms can simultaneously assess multiple cellular parameters (e.g., cell cycle progression, apoptosis, cytoskeletal changes) in response to compound treatment. This provides a detailed "fingerprint" of the compound's cellular effects.

3D Spheroid and Organoid Cultures: These three-dimensional culture systems better replicate the complex cell-cell and cell-matrix interactions of a real tumor or tissue. Evaluating this compound in patient-derived organoids could offer a more accurate prediction of its efficacy in a clinical setting compared to traditional 2D cell culture.

Automated Patch-Clamp Electrophysiology: For ion channel targets like TRPV1, automated electrophysiology platforms allow for high-throughput screening of compounds to determine their potency and mechanism of action (e.g., antagonist, modulator) with high precision. mdpi.com This is essential for characterizing potential analgesics or agents for sensory disorders. nih.govresearchgate.net

The use of these sophisticated models enables a deeper understanding of a compound's biological activity and provides more reliable data to support its advancement toward clinical development.

Utilization of Organoid and 3D Cell Culture Models

Organoids and other 3D cell culture models recapitulate the complex cell-cell and cell-matrix interactions of native tissues, which are often lost in conventional 2D cultures. amsbio.comnih.govnih.gov The investigation of this compound in such systems would be a logical step forward in characterizing its biological profile. For instance, if the compound were being explored for anticancer properties, patient-derived tumor organoids could serve as a powerful platform for assessing its efficacy. nih.gov These models can better predict patient responses to a compound compared to simplistic cell lines. nih.gov

The application of 3D culture models would allow researchers to study the effects of this compound on various aspects of tissue-like structures, such as growth, differentiation, and response to injury or disease. A key advantage is the ability to maintain the model for longer periods, enabling the study of long-term compound effects. nih.gov

| 3D Model Type | Potential Application for this compound | Key Parameters to Measure |

| Tumor Spheroids | Evaluation of anti-proliferative and cytotoxic effects in a cancer context. | Spheroid growth inhibition, induction of apoptosis, changes in cell viability. |

| Patient-Derived Organoids | Assessment of efficacy on patient-specific tumor models. | Reduction in organoid size, changes in key cancer pathway markers. |

| Tissue-Specific Organoids (e.g., Liver, Kidney) | Early-stage toxicity profiling. | Markers of organ-specific toxicity (e.g., liver enzyme leakage), morphological changes. |

Development of Co-culture Systems for Complex Biological Interactions

Biological processes rarely involve a single cell type. Co-culture systems, where two or more different cell types are grown together, provide a more intricate model of the native tissue environment. nih.gov For example, in a cancer context, co-culturing cancer cells with stromal cells, such as fibroblasts, can reveal how the tumor microenvironment influences the efficacy of a compound like this compound. nih.gov

These systems are invaluable for studying the compound's impact on cell-cell communication, a critical factor in both normal physiology and disease progression. An indirect co-culture setup could be used to assess the effect of secreted factors, while a direct co-culture model would allow for the study of contact-dependent interactions. nih.gov

Emerging Methodologies in Chemical Research

The landscape of chemical research is being transformed by the integration of computational tools and advanced imaging techniques. These methodologies offer the potential to accelerate the design and characterization of novel compounds.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to navigate the vast chemical space for drug discovery. nih.gov Generative AI models can design novel molecules with desired properties from scratch. stanford.edu In the context of this compound, AI and ML could be employed in several ways. If initial studies reveal a particular biological activity, ML models could be trained on existing data to predict structural modifications that might enhance this activity or improve pharmacokinetic properties.

Generative models could also design entirely new biphenylcarboxamide derivatives with a higher predicted affinity for a specific biological target. stanford.edu This approach can significantly reduce the time and cost associated with synthesizing and screening large numbers of compounds.

High-Content Imaging and Automated Phenotypic Profiling

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to extract quantitative data from cells. sbpdiscovery.orgnih.gov This technique allows for the simultaneous measurement of multiple cellular parameters, providing a detailed "phenotypic fingerprint" of a compound's effects. nih.gov

When testing this compound, HCS could be used to screen for a wide range of cellular responses in a single experiment. For instance, cells could be treated with the compound and then stained with multiple fluorescent dyes to visualize the nucleus, cytoskeleton, and other organelles. Automated image analysis would then quantify changes in cell morphology, protein localization, and the intensity of specific signals. chemfaces.com This multiparametric data can provide valuable clues about the compound's mechanism of action and potential off-target effects. sbpdiscovery.orgnih.gov

| HCS Parameter | Potential Insight into Compound Activity | Example Measurement |

| Nuclear Morphology | Effects on cell cycle, apoptosis | Changes in nuclear size, shape, and DNA condensation. |

| Protein Translocation | Modulation of signaling pathways | Movement of a transcription factor from the cytoplasm to the nucleus. |

| Cytoskeletal Integrity | Impact on cell structure and motility | Alterations in actin filament organization. |

| Organelle Health | Mitochondrial toxicity | Changes in mitochondrial membrane potential. |

By leveraging these advanced research applications and future directions, the scientific community can more effectively and efficiently explore the therapeutic and biological potential of this compound and other novel chemical entities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.